![molecular formula C10H12N4OS B6596604 4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-2-amine CAS No. 1703014-48-5](/img/structure/B6596604.png)
4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-2-amine
Vue d'ensemble
Description
4-(Morpholin-4-yl)thieno[2,3-d]pyrimidin-2-amine is a heterocyclic compound that has garnered significant interest in the scientific community due to its diverse biological activities and potential therapeutic applications. This compound is characterized by the presence of a morpholine ring attached to a thieno[2,3-d]pyrimidine core, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-2-amine typically involves a multi-step process. One common method starts with the commercially available methyl 3-aminothiophene-2-carboxylate and formamidine acetate. The synthesis proceeds through three main steps: condensation reaction, chlorination, and nucleophilic substitution . The overall yield of this process is approximately 43%.
Condensation Reaction: Methyl 3-aminothiophene-2-carboxylate reacts with formamidine acetate to form the thieno[2,3-d]pyrimidine core.
Chlorination: The intermediate product undergoes chlorination to introduce a chlorine atom at a specific position on the thieno[2,3-d]pyrimidine ring.
Nucleophilic Substitution: Finally, the chlorinated intermediate reacts with morpholine to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient, cost-effective, and environmentally friendly. These methods often involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize waste. Green chemistry principles are increasingly being applied to reduce the environmental impact of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Morpholin-4-yl)thieno[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the thieno[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity .
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit significant anticancer properties. For instance:
- Inhibition of Cell Proliferation : Compounds similar to 4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-2-amine have been shown to inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). These compounds target specific phases of the cell cycle, particularly the G1 phase, leading to reduced cell viability comparable to established chemotherapeutic agents like uracil .
Thrombocyte Aggregation Inhibition
The compound has been identified as an effective inhibitor of thrombocyte (platelet) aggregation:
- Mechanism of Action : Studies indicate that this compound and its derivatives can inhibit platelet aggregation at low concentrations (less than 10 μmol/liter). This property is crucial for developing treatments for cardiovascular diseases where thrombosis is a risk factor .
Other Pharmacological Activities
Beyond anticancer and antithrombotic effects, thieno[2,3-d]pyrimidine derivatives have been explored for:
- Antimicrobial Properties : Some studies suggest that these compounds may possess antimicrobial activities against various pathogens.
- Cytotoxicity Against Tumor Cells : Additional investigations have revealed that certain derivatives demonstrate cytotoxicity against other cancer cell lines like MDA-MB-231 (breast cancer), indicating broad-spectrum anti-tumor potential .
Case Studies
A few notable case studies illustrate the efficacy of this compound:
Mécanisme D'action
The mechanism of action of 4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in critical biological processes.
Pathways Involved: By inhibiting PI3K, the compound disrupts the PI3K/Akt signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
4-(Morpholin-4-yl)thieno[2,3-d]pyrimidin-2-amine can be compared with other thieno[2,3-d]pyrimidine derivatives:
Activité Biologique
4-(Morpholin-4-yl)thieno[2,3-d]pyrimidin-2-amine is a heterocyclic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This compound features a morpholine ring linked to a thieno[2,3-d]pyrimidine core, which contributes to its unique chemical and biological properties. The compound's potential therapeutic applications include anticancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
- Molecular Formula : C10H12N4OS
- CAS Number : 1703014-48-5
- SMILES : C1COCCN1C2=C3C=CSC3=NC(=N2)N
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Condensation Reaction : Methyl 3-aminothiophene-2-carboxylate reacts with formamidine acetate.
- Chlorination : The intermediate product undergoes chlorination.
- Nucleophilic Substitution : The chlorinated intermediate reacts with morpholine to yield the final product.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it disrupts the PI3K/Akt signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Anti-inflammatory Activity
The compound also demonstrates notable anti-inflammatory properties. In vitro studies have shown that it can inhibit COX-2 activity, which is crucial for the inflammatory response.
Compound | IC50 (µM) | Comparison Drug | Comparison IC50 (µM) |
---|---|---|---|
This compound | 0.04 ± 0.09 | Celecoxib | 0.04 ± 0.01 |
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties as well, although further research is needed to fully characterize its spectrum of activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Inhibition of Enzymes : The compound inhibits key enzymes involved in cancer cell metabolism.
- Receptor Interaction : It interacts with receptors that play significant roles in cell signaling pathways.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects on various cancer cell lines and reported promising results indicating its potential as an anticancer agent .
- Inflammatory Response Modulation : Another research focused on its anti-inflammatory effects through COX inhibition, showing comparable efficacy to established drugs like celecoxib .
- Microbial Sensitivity Testing : Initial tests for antimicrobial activity revealed potential effectiveness against certain bacterial strains, warranting further exploration .
Propriétés
IUPAC Name |
4-morpholin-4-ylthieno[2,3-d]pyrimidin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c11-10-12-8(14-2-4-15-5-3-14)7-1-6-16-9(7)13-10/h1,6H,2-5H2,(H2,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFKRUBCTSGHJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C=CSC3=NC(=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1703014-48-5 | |
Record name | 4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.